molecular formula C7H13ClN4 B6279796 3-azido-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2230804-30-3

3-azido-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B6279796
CAS No.: 2230804-30-3
M. Wt: 188.7
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Description

3-azido-8-azabicyclo[321]octane hydrochloride is a compound that belongs to the family of azabicyclo compounds These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system

Mechanism of Action

Target of Action

The 3-azido-8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities

Mode of Action

The exact mode of action of 3-azido-8-azabicyclo[32It is known that the compound is used for the development of pi3k inhibitors . PI3K inhibitors block the action of an enzyme known as phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival. By inhibiting this enzyme, the compound may prevent the growth and proliferation of cancer cells.

Biochemical Pathways

The biochemical pathways affected by 3-azido-8-azabicyclo[32Given its use in the development of pi3k inhibitors , it can be inferred that the compound may affect the PI3K/AKT/mTOR pathway, which is involved in cell growth, survival, and metabolism.

Result of Action

The molecular and cellular effects of 3-azido-8-azabicyclo[32As a potential pi3k inhibitor , the compound may inhibit the growth and proliferation of cancer cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . It is recommended to store 3-azido-8-azabicyclo[3.2.1]octane hydrochloride in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents .

: Enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. : 3-OXA-8-AZABICYCLO [3.2.1]OCTANE, HYDROCHLORIDE (1:1) Chemical Properties, Uses, Production. : 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, 97%, Thermo Scientific.

Biochemical Analysis

Biochemical Properties

3-azido-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of tropane alkaloids. These alkaloids are known for their wide array of biological activities, including interactions with various enzymes and proteins. The compound interacts with enzymes involved in the biosynthesis of tropane alkaloids, such as tropinone reductase. The nature of these interactions often involves the formation of enzyme-substrate complexes, which facilitate the conversion of precursors into biologically active tropane derivatives .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal function. Additionally, it may alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s azido group is particularly reactive, allowing it to form covalent bonds with target proteins, thereby modulating their activity. This can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in cognitive function. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of tropane alkaloids. The compound interacts with enzymes such as tropinone reductase and other cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s entry into cells and its subsequent localization within specific cellular compartments. The compound’s distribution can influence its biological activity, as its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-8-azabicyclo[3.2.1]octane hydrochloride typically involves the azidation of 8-azabicyclo[3.2.1]octane derivatives. One common method includes the reaction of 8-azabicyclo[3.2.1]octane with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azide ion replaces a leaving group on the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-azido-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted azabicyclo compounds .

Scientific Research Applications

3-azido-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 8-azabicyclo[3.2.1]octane hydrochloride
  • 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride
  • 2-azabicyclo[3.2.1]octane hydrochloride

Uniqueness

3-azido-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar compounds that may lack this functional group .

Properties

CAS No.

2230804-30-3

Molecular Formula

C7H13ClN4

Molecular Weight

188.7

Purity

95

Origin of Product

United States

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